molecular formula C8H8N2O2 B1375330 2-Cyclopropyl-4-nitropyridine CAS No. 1255311-63-7

2-Cyclopropyl-4-nitropyridine

Cat. No.: B1375330
CAS No.: 1255311-63-7
M. Wt: 164.16 g/mol
InChI Key: ZWGBCDQRQJOMMV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-nitropyridine is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of a cyclopropyl group at the second position and a nitro group at the fourth position on the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, this compound has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, thereby influencing downstream cellular processes. For example, the interaction of this compound with cytochrome P450 can result in the modulation of the enzyme’s activity, affecting the metabolism of other substances within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation and reduction, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular function. Additionally, this compound may affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, affecting its concentration within the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-nitropyridine typically involves the nitration of 2-cyclopropylpyridine. One common method includes the reaction of 2-cyclopropylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow methodologies help minimize the accumulation of potentially explosive nitration products, allowing for safer scale-up of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-Cyclopropyl-4-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-4-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-Cyclopropylpyridine: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    4-Nitropyridine: Lacks the cyclopropyl group, which affects its steric and electronic properties.

    2-Cyclopropyl-5-nitropyridine: Similar structure but with the nitro group at the fifth position, leading to different reactivity patterns.

Uniqueness: 2-Cyclopropyl-4-nitropyridine is unique due to the combination of the cyclopropyl and nitro groups, which impart distinct electronic and steric properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-cyclopropyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBCDQRQJOMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of potassium cyclopropyltrifluoroborate (0.943 g, 6.37 mmol), palladium (II) acetate (0.0285 g, 0.126 mmol), di-1-adamantylbutylphosphine [CAS 321921-71-5] (0.0678 g, 0.189 mmol) and Cs2CO3 (6.165 g, 18.922 mmol) in toluene (20 ml) and water (4 ml) under a nitrogen atmosphere was added 2-chloro-4-nitropyridine (1 g, 6.307 mmo). The reaction mixture was heated at 98° C. for 2 days. After cooling, the mixture was washed with water. The organic phase was separated and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by column chromatography (silica gel; Heptane/DCM from 100/0 to 50/50 as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D52 (0.800 g, 77%) as yellow oil which crystallized upon standing
Quantity
0.943 g
Type
reactant
Reaction Step One
Name
di-1-adamantylbutylphosphine
Quantity
0.0678 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.165 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.0285 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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